molecular formula C12H17NO2S B2904600 1-(Ethylsulfonyl)-3-phenylpyrrolidine CAS No. 1226427-35-5

1-(Ethylsulfonyl)-3-phenylpyrrolidine

Cat. No.: B2904600
CAS No.: 1226427-35-5
M. Wt: 239.33
InChI Key: DIWZEXSGWGBJNV-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3-phenylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with an ethylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of pyrrolidine with ethylsulfonyl chloride and a phenylating agent. The process can be summarized as follows:

    Starting Materials: Pyrrolidine, ethylsulfonyl chloride, and a phenylating agent.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-3-phenylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethylsulfonyl)-3-phenylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-3-phenylpyrrolidine
  • 1-(Propylsulfonyl)-3-phenylpyrrolidine
  • 1-(Butylsulfonyl)-3-phenylpyrrolidine

Comparison: 1-(Ethylsulfonyl)-3-phenylpyrrolidine is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl group offers a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

IUPAC Name

1-ethylsulfonyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-16(14,15)13-9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWZEXSGWGBJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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